
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
説明
“2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine” is a chemical compound with the molecular formula C17H20BNO2 . It is also known as “4-(2-Pyridinyl)phenylboronic acid pinacol ester” and "2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine" .
Synthesis Analysis
The synthesis of this compound might involve the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Molecular Structure Analysis
The molecular weight of this compound is 281.2 g/mol . The InChI string representation of its structure is InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h5-12H,1-4H3 . The canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=N3 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.2 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .
科学的研究の応用
Crystal Structure and DFT Studies
A study by Huang et al. (2021) focused on the synthesis and characterization of compounds related to 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine. They confirmed the structures through FTIR, NMR, and mass spectrometry, and analyzed the crystal structures using X-ray diffraction. This was further complemented by density functional theory (DFT) calculations to understand the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Analysis of Bifunctional Building Blocks
Sopková-de Oliveira Santos et al. (2003) compared the structure of a pyridin-2-ylboron derivative to its regioisomer, focusing on their orientation and bond angles. This study highlights the importance of structural differences in understanding chemical reactivity and stability, which is crucial for the application of such compounds in various fields of chemistry (Sopková-de Oliveira Santos et al., 2003).
Application in Fluoride Shuttle Batteries
Kucuk and Abe (2020) explored the use of boron-based compounds, including this compound, as electrolyte additives in fluoride shuttle batteries. They studied the effects of these compounds on the electrochemical compatibility and performance of the batteries, demonstrating a potential application in energy storage technologies (Kucuk & Abe, 2020).
Coordination Polymers Formation
Al-Fayaad et al. (2020) reported on the synthesis of a coordination polymer using a compound similar to this compound. This highlights its potential use in forming novel materials with specific structural and functional properties, which could be significant in materials science (Al-Fayaad et al., 2020).
Detection of Hydrogen Peroxide
Fu et al. (2016) utilized a boron ester, structurally related to this compound, to detect hydrogen peroxide vapor. They synthesized derivatives that showed fast deboronation velocity in the presence of hydrogen peroxide, indicating the potential of such compounds in sensitive detection applications (Fu et al., 2016).
作用機序
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis reactions .
Mode of Action
It’s known that compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used in borylation reactions . In these reactions, the compound interacts with its targets (usually organic molecules) and introduces a boron atom into the target molecule .
Biochemical Pathways
It’s known that borylation reactions, in which similar compounds are involved, play a crucial role in organic synthesis . The introduction of a boron atom into a molecule can significantly alter its chemical properties and reactivity, potentially affecting various biochemical pathways.
Pharmacokinetics
Given its chemical structure, it’s likely that it has low water solubility . This could potentially impact its bioavailability and distribution within the body.
Result of Action
The introduction of a boron atom into a molecule can significantly alter its chemical properties and reactivity . This could potentially lead to various molecular and cellular effects, depending on the specific target molecule and biochemical pathway involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, its efficacy could be influenced by the specific conditions within the target organism or cell, such as the presence of specific enzymes or transport proteins.
特性
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGIUUPUDMXXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703887 | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
908350-80-1 | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)

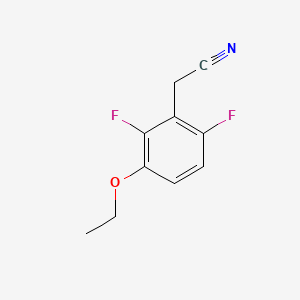
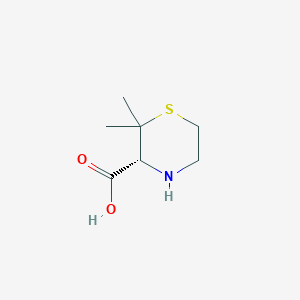
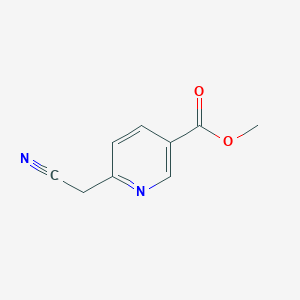
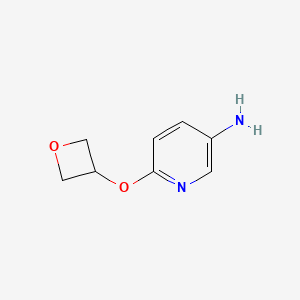

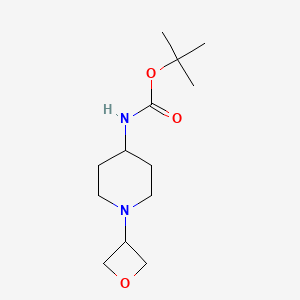

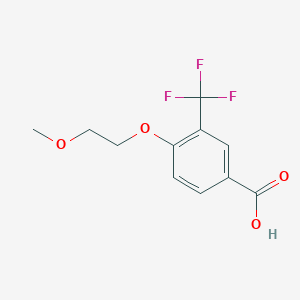
![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)
